VAL-083 Circumvents MGMT-Mediated Resistance: Direct Comparison with Temozolomide (TMZ)
In a head-to-head comparison using primary adult glioblastoma multiforme (GBM) cells with high MGMT expression and limited TMZ sensitivity, VAL-083 demonstrated superior anti-proliferative activity [1]. At a concentration of 5 µM, VAL-083 inhibited cell growth in these TMZ-resistant cultures, in contrast to the standard-of-care TMZ, which showed limited activity. VAL-083 also completely inhibited (100%) the growth of GBM cancer stem cells (CSCs) in neurosphere assays [1]. Mechanistically, this is because VAL-083 forms N7-guanine crosslinks that are not a substrate for MGMT repair, whereas TMZ's O6-guanine lesions are directly reversed by MGMT [2]. This differentiation is critical for any study involving MGMT-expressing tumor models.
| Evidence Dimension | In vitro anti-tumor activity in MGMT-expressing GBM cells |
|---|---|
| Target Compound Data | VAL-083 (5 µM) inhibited cell growth; 100% inhibition of CSCs |
| Comparator Or Baseline | Temozolomide (TMZ) did not show significant sensitivity in the same primary GBM cultures |
| Quantified Difference | VAL-083 active vs. TMZ inactive in these MGMT+/TMZ-resistant cultures |
| Conditions | Primary adult GBM cells and GBM cancer stem cells (CSCs) in culture |
Why This Matters
This demonstrates that VAL-083 is a functionally distinct tool for researching MGMT-driven chemotherapy resistance, where TMZ is ineffective.
- [1] Dunn SE, Hu K, Fotovati A, Chen J, Triscott J, Bacha JA, et al. Effect of VAL-083, a novel N7 alkylating agent, on growth of temozolomide-resistant primary adult glioblastoma multiforme (GBM) cells providing a new potential treatment option for GBM. J Clin Oncol. 2012;30(15_suppl):e13123. View Source
- [2] Steino A, Bacha JA, Garner WJ, Siddik ZH, Brown DM. Abstract B252: The unique mechanism of action of VAL-083 may provide a new treatment option for some chemo-resistant cancers. Mol Cancer Ther. 2013;12(11_Supplement):B252. View Source
